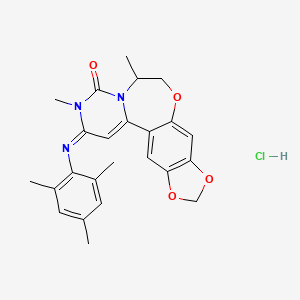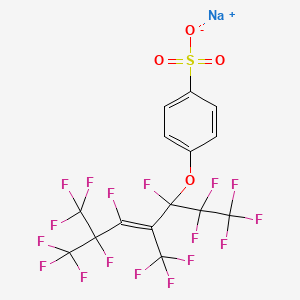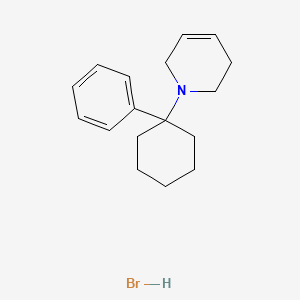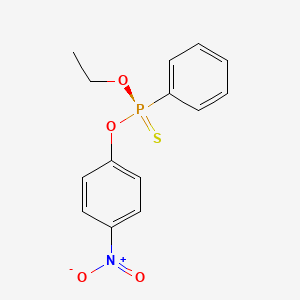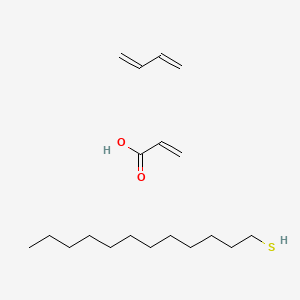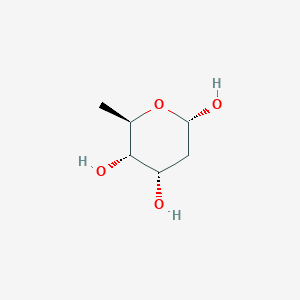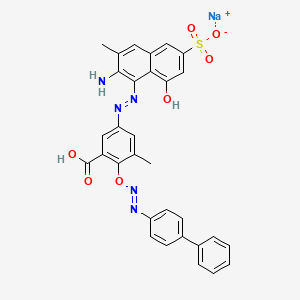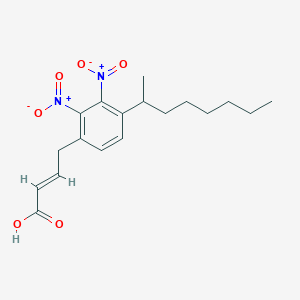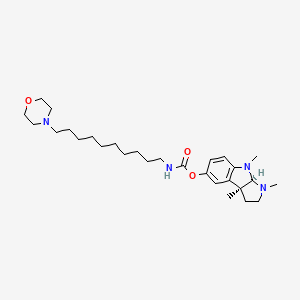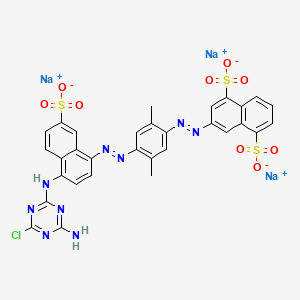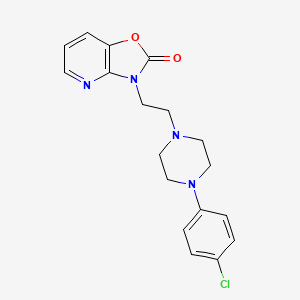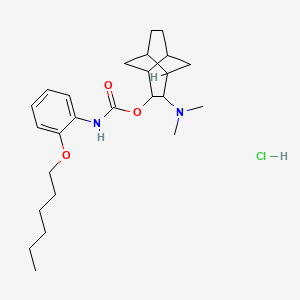
Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4.4.0.0(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4400(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid ester linked to a tricyclic decane system, which is further substituted with a dimethylamino group and a hexyloxyphenyl group
Métodos De Preparación
The synthesis of Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4.4.0.0(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer involves several steps. One common method involves the reaction of a tricyclic decane derivative with a hexyloxyphenyl isocyanate in the presence of a suitable catalyst. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the hexyloxyphenyl group, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature
Aplicaciones Científicas De Investigación
Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4.4.0.0(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamic acid ester group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The tricyclic decane system provides structural rigidity, which can enhance binding affinity and selectivity for certain targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparación Con Compuestos Similares
Carbamic acid, (2-(hexyloxy)phenyl)-, 5-(dimethylamino)tricyclo(4.4.0.0(sup 3,8))dec-4-yl ester, monohydrochloride, stereoisomer can be compared with other similar compounds, such as:
Carbamic acid esters: These compounds share the carbamic acid ester functional group but differ in their substituents and overall structure.
Tricyclic decane derivatives: These compounds have a similar tricyclic decane core but may lack the carbamic acid ester or dimethylamino group.
Dimethylamino-substituted compounds: These compounds contain the dimethylamino group but differ in their core structure and other substituents. The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties
Propiedades
Número CAS |
71746-37-7 |
|---|---|
Fórmula molecular |
C25H39ClN2O3 |
Peso molecular |
451.0 g/mol |
Nombre IUPAC |
[5-(dimethylamino)-4-tricyclo[4.4.0.03,8]decanyl] N-(2-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C25H38N2O3.ClH/c1-4-5-6-9-14-29-22-11-8-7-10-21(22)26-25(28)30-24-20-16-17-12-13-18(20)15-19(17)23(24)27(2)3;/h7-8,10-11,17-20,23-24H,4-6,9,12-16H2,1-3H3,(H,26,28);1H |
Clave InChI |
CLPARTOVTXBPLZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=CC=C1NC(=O)OC2C3CC4CCC3CC4C2N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


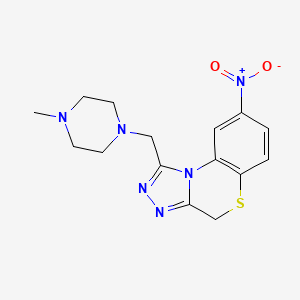
![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)
